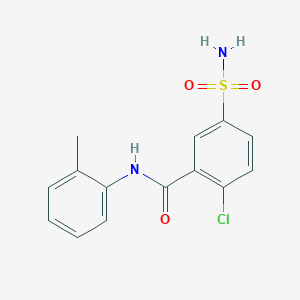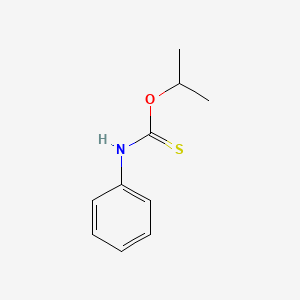![molecular formula C19H19N3OS B5678881 2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)
2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines, closely related to the compound of interest, typically involves multi-component reactions that allow for the construction of the core scaffold efficiently. A notable method involves a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, demonstrating step economy and reduced catalyst loading (Taoda Shi et al., 2018). This green approach underscores the advancements in synthesizing this class of compounds more sustainably and efficiently.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines, including derivatives like our compound of interest, often involves analysis through crystallography and advanced computational methods. Studies on similar compounds reveal insights into their intra-molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for their stability and biological activity. For instance, a study on isostructural pyrimidines elucidates how these interactions contribute to their molecular conformation and stability (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, allowing for the introduction of different functional groups that modulate their chemical and biological properties. For example, reactions with electrophilic reagents, nucleophilic substitutions, and cyclization reactions are common for functionalizing the thieno[2,3-d]pyrimidine core, leading to compounds with diverse biological activities (S. Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Advanced techniques, including X-ray crystallography and density functional theory (DFT) studies, provide detailed insights into their physical characteristics. For example, a DFT study on a similar compound highlights the optical functions and how molecular interactions influence its physical properties (A. Reshak et al., 2012).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidines, such as reactivity, chemical stability, and electronic structure, are pivotal for their application in drug discovery. The electronic structure and reactivity can be explored through quantum chemical studies, offering insights into their potential as pharmacophores. The study of substituent effects on the pyrimidine ring provides a deeper understanding of how modifications affect their biological activity and interaction with biological targets (M. Palanki et al., 2000).
Propriétés
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)-thiophen-2-ylmethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-17-20-11-15(12-21-17)19(23)22-18(16-5-4-10-24-16)14-8-6-13(2)7-9-14/h4-12,18H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCYKYGDYZZIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC(C2=CC=C(C=C2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)


![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678842.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridine](/img/structure/B5678844.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)


![1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)

![ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)